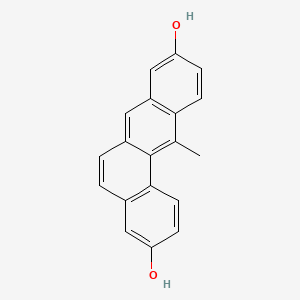
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- is a polycyclic aromatic hydrocarbon derivative It is a complex organic compound with a structure that includes multiple fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of o-alkynyldiarylmethanes in the presence of a bismuth catalyst . This reaction is known for its efficiency and good yield.
Industrial Production Methods
Industrial production of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroxy derivatives.
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role in cancer research.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, potentially causing mutations and other cellular effects. The specific pathways involved can vary depending on the context and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
BENZ(a)ANTHRACENE: A closely related compound with similar chemical properties.
BENZ(a)ANTHRACENE-7,12-DIONE: Another derivative with distinct chemical and biological properties.
TETRAPHENE: A polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
80150-02-3 |
|---|---|
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
12-methylbenzo[a]anthracene-3,9-diol |
InChI |
InChI=1S/C19H14O2/c1-11-17-6-4-16(21)10-14(17)8-13-3-2-12-9-15(20)5-7-18(12)19(11)13/h2-10,20-21H,1H3 |
Clé InChI |
WBTUTWXXSRRUDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=C1C=CC(=C3)O)C=CC4=C2C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


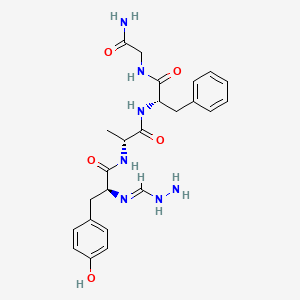

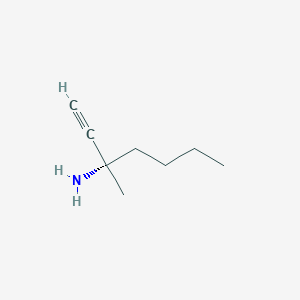
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
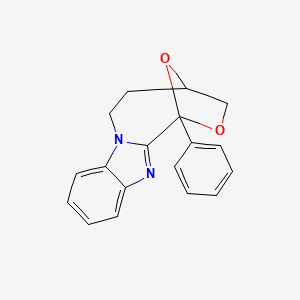
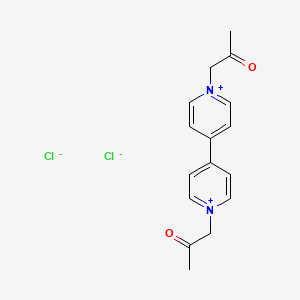

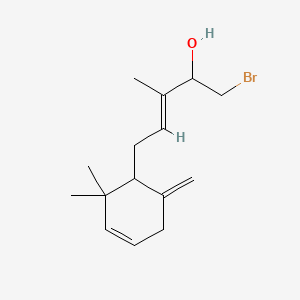
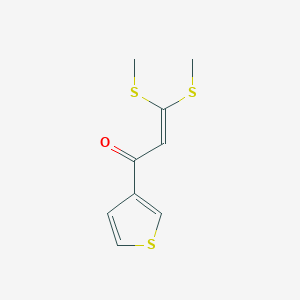
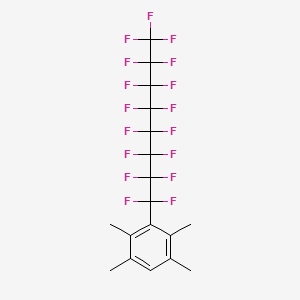
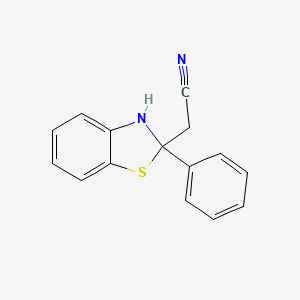
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)
